molecular formula C15H12ClN3O2S B2487557 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide CAS No. 732261-22-2

5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide

Cat. No. B2487557
CAS RN: 732261-22-2
M. Wt: 333.79
InChI Key: OKRAARVAHRFPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide, commonly known as CPM, is a synthetic compound that is used in various scientific research applications. CPM is a member of the phthalazinone family of compounds, which are used in different scientific fields such as biochemistry, physiology, and pharmacology. CPM has been used in a variety of laboratory experiments and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Anticancer Potential

The design and synthesis of novel compounds like 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide have been explored for their potential as anticancer agents. Researchers investigate their effects on cancer cell lines, aiming to identify compounds that selectively inhibit tumor growth or metastasis. The compound’s structural features may interact with specific cellular targets, making it a promising candidate for further study .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Researchers examine the anti-inflammatory properties of 5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide. By modulating inflammatory pathways, this compound could potentially contribute to therapeutic interventions .

Mechanism of Action

Target of Action

The primary target of 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is cancer cells, specifically hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) cells . The compound interacts with these cells, affecting their proliferation and survival .

Mode of Action

The compound’s mode of action involves interaction with its targets, leading to changes in the expression levels of various proteins. For instance, it has been observed to increase the level of caspase-8, a protein involved in apoptosis, or programmed cell death . It also affects the levels of VEGF, NF-κB P65, and TNF-α, proteins involved in angiogenesis, inflammation, and immune response, respectively .

Biochemical Pathways

The affected pathways include those involved in cell proliferation, apoptosis, angiogenesis, inflammation, and immune response. The compound’s action on these pathways leads to downstream effects such as reduced cell proliferation, increased apoptosis, and modulation of immune response .

Result of Action

The result of the compound’s action is a decrease in the proliferation of cancer cells and an increase in their apoptosis. This is achieved through the modulation of various proteins and biochemical pathways. For instance, the compound has been observed to increase the level of caspase-8, leading to increased apoptosis . It also reduces the levels of VEGF, NF-κB P65, and TNF-α, leading to reduced angiogenesis and inflammation, and modulation of immune response .

properties

IUPAC Name

5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-9-6-7-10(8-13(9)22(17,20)21)14-11-4-2-3-5-12(11)15(16)19-18-14/h2-8H,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRAARVAHRFPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide

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